3-(Ethylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azetidine
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Overview
Description
3-(Ethylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both ethylsulfonyl and trifluoropropylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common approach is to start with the azetidine ring and introduce the ethylsulfonyl and trifluoropropylsulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure the desired substitution on the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for producing the compound in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-(Ethylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azetidine
- 3-(Ethylsulfonyl)-1-((2,2,2-trifluoroethyl)sulfonyl)azetidine
- 3-(Ethylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine
Uniqueness
3-(Ethylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azetidine is unique due to the combination of ethylsulfonyl and trifluoropropylsulfonyl groups on an azetidine ring. This specific arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-ethylsulfonyl-1-(3,3,3-trifluoropropylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO4S2/c1-2-17(13,14)7-5-12(6-7)18(15,16)4-3-8(9,10)11/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRXPNKOGAJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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